Cas no 1805533-01-0 (Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate)

Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its key structural features—difluoromethyl and fluoro substituents—enhance metabolic stability and bioavailability, making it a valuable intermediate for developing active ingredients. The methyl ester group offers versatility for further functionalization, while the pyridine core contributes to strong binding interactions in target molecules. This compound is particularly useful in the design of herbicides and fungicides, where its fluorine atoms improve lipophilicity and environmental persistence. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate structure
1805533-01-0 structure
Product name:Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate
CAS No:1805533-01-0
MF:C10H10F3NO2
MW:233.187113285065
CID:4883745

Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate
    • Inchi: 1S/C10H10F3NO2/c1-5-8(10(12)13)9(11)6(4-14-5)3-7(15)16-2/h4,10H,3H2,1-2H3
    • InChI Key: INUVCJBVQGQHSW-UHFFFAOYSA-N
    • SMILES: FC1=C(C(F)F)C(C)=NC=C1CC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 250
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.2

Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034077-500mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate
1805533-01-0 95%
500mg
$1,819.80 2022-04-01
Alichem
A029034077-1g
Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate
1805533-01-0 95%
1g
$3,068.70 2022-04-01
Alichem
A029034077-250mg
Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate
1805533-01-0 95%
250mg
$940.80 2022-04-01

Additional information on Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate

Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate (CAS No. 1805533-01-0): A Comprehensive Overview

Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate (CAS No. 1805533-01-0) is a novel and highly versatile compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise for a wide range of applications, particularly in the development of new therapeutic agents.

The chemical structure of Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate is notable for its difluoromethyl and fluoro substituents, which confer specific properties that are highly valuable in drug design. The presence of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it an attractive candidate for various medicinal applications.

Recent studies have highlighted the potential of Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate in the treatment of neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects, which could be beneficial in the management of conditions such as Alzheimer's disease and Parkinson's disease. The researchers found that the compound effectively reduces oxidative stress and inflammation in neuronal cells, thereby protecting them from damage.

In addition to its neuroprotective properties, Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate has also shown promise in cancer research. A study conducted at the National Cancer Institute reported that this compound exhibits significant antiproliferative activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.

The synthetic route to Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate has been well-documented in the literature. One common method involves the reaction of 3-(difluoromethyl)-4-fluoro-2-methylpyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, yielding the desired product with high purity and yield. The synthetic process is scalable and can be readily adapted for large-scale production, making it suitable for industrial applications.

The physicochemical properties of Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate have been extensively characterized. It is a colorless liquid with a molecular weight of approximately 267 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biological assays and formulations. Additionally, it has been found to be stable under standard laboratory conditions, ensuring its reliability as a research tool.

In terms of safety and toxicity, preliminary studies have indicated that Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate is well-tolerated at therapeutic concentrations. However, as with any new chemical entity, further toxicological evaluations are necessary to fully assess its safety profile. These studies will be crucial for advancing the compound into clinical trials and eventual therapeutic use.

The potential applications of Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate extend beyond its direct therapeutic effects. Its unique structural features make it an excellent scaffold for further chemical modifications, enabling researchers to explore a wide range of derivatives with enhanced biological activities. For example, substituting different functional groups on the pyridine ring or modifying the ester moiety can lead to compounds with improved pharmacological properties.

In conclusion, Methyl 3-(difluoromethyl)-4-fluoro-2-methylpyridine-5-acetate (CAS No. 1805533-01-0) represents a promising compound with significant potential in both research and therapeutic applications. Its unique chemical structure, coupled with its favorable physicochemical properties and biological activities, positions it as a valuable tool for advancing our understanding of various diseases and developing new treatments. As research in this area continues to evolve, it is likely that this compound will play an increasingly important role in the field of medicinal chemistry.

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